molecular formula C16H12N4OS2 B2758047 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 878061-38-2

5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2758047
CAS RN: 878061-38-2
M. Wt: 340.42
InChI Key: QTYLNWUKUKGOKB-UHFFFAOYSA-N
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Description

5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

Structural Characterization and Protonation Sites

The structural characterization and analysis of protonation sites in related compounds have been explored through the synthesis of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. These studies provide insights into molecular conformations, protonation sites, and distinct intermolecular hydrogen bonding patterns. Such detailed structural analysis contributes to understanding the interactions and stability of 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine analogs in various conditions (Böck et al., 2021).

Tautomerism and Crystal Structure Reevaluation

Research on tautomerism and crystal structure reevaluation has been significant for compounds similar to 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine. The reassignment of crystal structures for 2-amino-1,3-thiazolidin-4-one derivatives provides valuable insights into the stability, structure, and potential reactivity of these compounds, enhancing our understanding of their chemical behavior and applications in scientific research (Gzella et al., 2014).

Antifungal Effects of Heterocyclic Compounds

The investigation into the antifungal effects of certain derivatives highlights the potential of 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine related compounds in developing new antifungal agents. Synthesized derivatives have shown significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential application in combating fungal infections (Jafar et al., 2017).

Synthesis and Biological Activity Studies

Further studies on the synthesis and characterization of related compounds, including their biological activity against various microorganisms, underline the versatile applications of 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine analogs in medicinal chemistry and pharmaceutical research. These compounds exhibit varied and significant activities, demonstrating their potential as leads for developing new therapeutic agents (Uma et al., 2017).

Isoxazole Derivatives and Cancer Cell Line Activity

Isoxazole derivatives of compounds structurally related to 5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. Studies indicate that these derivatives exhibit promising anti-cancer activity, especially against the Colo205 cell line, through mechanisms involving p53 activation and mitochondrial-dependent pathways. This suggests the potential of these compounds in cancer therapy, highlighting the importance of structural modification for enhancing biological activity (Kumbhare et al., 2014).

properties

IUPAC Name

5-methoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-21-10-5-6-14-12(8-10)18-16(23-14)20-15-19-13(9-22-15)11-4-2-3-7-17-11/h2-9H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYLNWUKUKGOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine

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